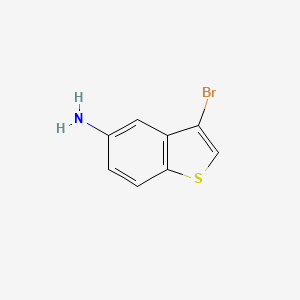![molecular formula C11H15NO B6234167 [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol CAS No. 663956-51-2](/img/no-structure.png)
[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol, abbreviated as AMDI, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, water-soluble, and relatively low-cost compound. AMDI has been used in a variety of fields, such as biochemistry, pharmacology, and materials science. This compound has been found to have a number of interesting properties, such as its ability to act as a catalyst for chemical reactions and its ability to interact with other compounds. In
科学的研究の応用
AMDI has been used in a variety of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of indoles and other heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, AMDI has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
作用機序
The mechanism of action of AMDI is not fully understood. However, it is believed that the compound acts as a catalyst for chemical reactions, as it has been found to promote the formation of new bonds between molecules. It is also believed that AMDI may act as an inhibitor of enzymes, as it has been found to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMDI are not fully understood. However, it has been found to have some effects on the body, such as increasing the activity of certain enzymes and increasing the levels of certain hormones. In addition, AMDI has been found to have some effects on the brain, such as increasing levels of serotonin and dopamine.
実験室実験の利点と制限
The use of AMDI in lab experiments has a number of advantages. It is a relatively low-cost compound, and it is water-soluble, making it easy to work with in the lab. In addition, AMDI is relatively stable, and its effects on the body can be easily studied. However, there are some limitations to the use of AMDI in lab experiments. For example, it can be toxic in high concentrations, and it can be difficult to control the concentration of the compound in the experiment.
将来の方向性
There are a number of potential future directions for the use of AMDI in scientific research. One potential direction is the use of AMDI as a drug delivery system. AMDI could be used to deliver drugs to specific parts of the body, such as the brain or the liver. Another potential direction is the use of AMDI to study the structure and function of proteins and enzymes. AMDI could be used to study the structure and function of proteins and enzymes, as well as their interactions with other molecules. Finally, AMDI could be used to study the effects of drugs on the body, as it has been found to have some effects on the body.
合成法
The synthesis of AMDI is typically accomplished through a two-step process. First, an aminomethylation reaction is performed, where a primary amine is reacted with a methyl halide to form an aminomethyl group. This aminomethyl group is then reacted with an aldehyde to form the desired product, AMDI. The overall reaction can be represented as follows:
Aminomethylation: RNH2 + CH3X → RNHCH3 + X-
Aldehyde reaction: RNHCH3 + R’-CHO → RNH-C(R’)-CH2OH
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol involves the reaction of 2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol with ammonia in the presence of a reducing agent.", "Starting Materials": [ "2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol", "Ammonia", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-(chloromethyl)-2,3-dihydro-1H-inden-2-ol in a suitable solvent.", "Step 2: Add ammonia to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent to the reaction mixture and stir for several more hours.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS番号 |
663956-51-2 |
製品名 |
[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol |
分子式 |
C11H15NO |
分子量 |
177.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



